molecular formula C7H6O3 B1581353 1,3-Benzodioxol-4-ol CAS No. 69393-72-2

1,3-Benzodioxol-4-ol

Cat. No. B1581353
CAS RN: 69393-72-2
M. Wt: 138.12 g/mol
InChI Key: XRSKRSVTUVLURN-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-4-ol is an organic compound with the molecular formula C7H6O3 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid and is widely found in plant products . It has shown potent antioxidant and antibacterial activities . It has been reported that 1,3-benzodioxole derivatives possess cytotoxic activity against several human tumor cell lines .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxol-4-ol consists of a benzodioxole ring with a hydroxyl group attached to the 4-position . The molecular weight is 138.121 Da .


Physical And Chemical Properties Analysis

1,3-Benzodioxol-4-ol has a density of 1.4±0.1 g/cm3, a boiling point of 239.0±29.0 °C at 760 mmHg, and a flash point of 98.4±24.3 °C . It has a molar refractivity of 34.3±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 99.0±3.0 cm3 .

Scientific Research Applications

Anticancer and Antibacterial Agents

1,3-Benzodioxol-4-ol derivatives have been synthesized and evaluated for their potential in treating cancer and bacterial infections. Gupta et al. (2016) synthesized a series of 2-phenyl 1,3-benzodioxole derivatives, including 1,3-Benzodioxol-4-ol, which demonstrated significant anticancer and antibacterial potency. Notably, compound 3c exhibited greater anticancer and antibacterial activity than standard reference compounds, while compound 5b showed the highest DNA binding capacity (Gupta et al., 2016).

Synthesis and Structural Analysis

The synthesis of 1,3-Benzodioxol-4-ol and its structural characteristics have been a topic of study. Li Yu (2006) detailed the synthesis process of 1,3-Benzodioxole, an important medicinal intermediate, from catechol, achieving an overall yield of 57.2% and confirming the structure through infrared and nuclear magnetic resonance (Li Yu, 2006).

Applications in Polymerization

1,3-Benzodioxol-4-ol derivatives have applications in polymer science. Kumbaraci et al. (2012) synthesized a derivative of 1,3-benzodioxole that acted as a photoinitiator for free radical polymerization, demonstrating its effectiveness in releasing compounds necessary for initiating polymerization upon irradiation (Kumbaraci et al., 2012).

Enzyme Inhibition

Sesamol, a derivative of 1,3-benzodioxol-5-ol, has been studied for its inhibitory effects on enzymes. Topal (2019) found that sesamol exhibited non-competitive inhibition for acetylcholinesterase and α-glycosidase enzymes, showing effective inhibition at low concentrations (Topal, 2019).

Antitumor Activity

The antitumor activity of 1,3-benzodioxol-4-ol derivatives has also been explored. Micale et al. (2002) synthesized a series of 1,3-benzodioxole derivatives, with some exhibiting significant tumor growth inhibition activity in vitro against human tumor cell lines (Micale et al., 2002).

Safety And Hazards

1,3-Benzodioxol-4-ol can cause severe skin burns and eye damage. It may cause respiratory irritation and can be toxic if inhaled. It is also harmful if swallowed or in contact with skin .

properties

IUPAC Name

1,3-benzodioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSKRSVTUVLURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343020
Record name 1,3-Benzodioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-4-ol

CAS RN

69393-72-2
Record name 1,3-Benzodioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
SD Gupta, GB Rao, MK Bommaka… - Arabian Journal of …, 2016 - Elsevier
The current research and development scenario in medicinal chemistry demands small molecules synthesized in a simple, fast and effective way with enhanced activity and fewer side …
Number of citations: 25 www.sciencedirect.com
IGAA Kartika, IJ Bang, C Riani, M Insanu, JH Kwak… - Molecules, 2020 - mdpi.com
Extracts of Peperomia pellucida [L.] Kunth have previously been demonstrated to have in vivo estrogenic-like effects, thereby functioning as an anti-osteoporotic agent. However, the …
Number of citations: 11 www.mdpi.com
NL Pacioni, AV Veglia - Analytica chimica acta, 2007 - Elsevier
The effect of native cyclodextrins (α, β, or γCD with six, seven and eight glucose units, respectively), hydroxypropyl-β-cyclodextrin (HPCD), chitosan (CHT) and glucose in water solution …
Number of citations: 68 www.sciencedirect.com
L Su - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
M Baba, K Yamada, M Ito - Plants, 2020 - mdpi.com
Phenylpropanoid volatile components in plants are useful and valuable not only as flavorings, but also as medicines and food supplements. The pharmacological actions and toxicities …
Number of citations: 4 www.mdpi.com
M Schlosser, J Gorecka… - European Journal of …, 2003 - Wiley Online Library
The conversion of 2,2‐difluoro‐1,3‐benzodioxole, an exceptionally acidic arene, via a 4‐lithiated intermediate into more than three dozen new derivatives was conceived as a case …
A Sobeková, K Holovská, V Lenártová, S Flešárová - FOLIA, 2005 - researchgate.net
The activities of the antioxidant enzymes, superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSHPx) and the contents of thiobarbituric acid reactive substances (…
Number of citations: 1 www.researchgate.net
A Abad, MJ Moreno, A Montoya - Journal of agricultural and food …, 1999 - ACS Publications
To produce monoclonal antibodies (MAbs) to the pesticide carbofuran, three compounds with carboxylic spacer arms of different lengths introduced at the carbamate group of the …
Number of citations: 119 pubs.acs.org
MA Endoma, VP Bui, J Hansen… - Organic process research …, 2002 - ACS Publications
The whole-cell fermentation of aromatic coumpounds with Escherichia coli JM109 (pDTG601) on a medium scale (10−15 L) produces enantiopure cyclohexadienediols. A detailed …
Number of citations: 99 pubs.acs.org
Y Shao, LH Hu, KY Sim, SH Goh - Helvetica chimica acta, 2006 - Wiley Online Library
The three new lignanoids 1–3 and the five new phyllocladane diterpenoids 7–11 were isolated from the leaves of Callicarpa furfuraceae, together with two known lignanoids, …
Number of citations: 30 onlinelibrary.wiley.com

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